molecular formula C21H18F3N5OS B2660766 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 852143-93-2

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2660766
CAS No.: 852143-93-2
M. Wt: 445.46
InChI Key: HAJSGMIARSEHPB-UHFFFAOYSA-N
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Description

2-((4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and an indole moiety at position 3. The triazole ring is linked via a thioether bond to an acetamide group, which is further functionalized with a 2-(trifluoromethyl)phenyl substituent. This structure combines pharmacophoric elements known for diverse bioactivities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the indole moiety may contribute to receptor-binding interactions .

Properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5OS/c1-2-29-19(14-11-25-16-9-5-3-7-13(14)16)27-28-20(29)31-12-18(30)26-17-10-6-4-8-15(17)21(22,23)24/h3-11,25H,2,12H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJSGMIARSEHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Indole moiety : Known for its role in various biological activities.
  • Triazole ring : Recognized for antifungal and antibacterial properties.
  • Thioether linkage : Potentially enhancing the compound's biological activity.
  • Trifluoromethyl group : Often associated with increased lipophilicity and bioactivity.

Molecular Formula

The molecular formula of the compound is C19H18F3N5SC_{19}H_{18}F_3N_5S.

Antifungal Activity

Research has indicated that triazole derivatives exhibit significant antifungal properties. A study highlighted that compounds similar to 1,2,4-triazoles demonstrated potent antifungal activity against various strains, with minimum inhibitory concentrations (MICs) often lower than those of conventional antifungals like ketoconazole . The specific compound may share this activity due to its structural characteristics.

Antibacterial Activity

The antibacterial potential of 1,2,4-triazoles has been well-documented. For example:

  • Compounds with similar structures showed effectiveness against drug-resistant strains of Staphylococcus aureus and E. coli, with MIC values reported as low as 0.125 μg/mL .

This suggests that the compound could be effective against a range of bacterial pathogens.

Anticancer Properties

Recent studies have explored the anticancer potential of indole and triazole derivatives. The incorporation of indole into the triazole framework may enhance cytotoxicity against cancer cell lines. For instance, certain indole-based triazoles exhibited IC50 values in the micromolar range against various cancer types .

The biological activity is likely mediated through several mechanisms:

  • Inhibition of Enzymes : Triazoles often act by inhibiting enzymes critical for fungal cell wall synthesis or bacterial replication.
  • Interaction with DNA : Indole derivatives may intercalate into DNA, disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in pathogens or cancer cells, leading to cell death.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntifungalCandida albicans0.01–0.27 μmol/mL
AntibacterialStaphylococcus aureus0.125–8 μg/mL
AnticancerVarious Cancer Cell LinesIC50 ~ 10 μM

Case Study: Synthesis and Evaluation

A recent study synthesized various derivatives based on the triazole framework and evaluated their biological activities. The synthesized compounds were tested against several pathogens and cancer cell lines, revealing promising results that support further investigation into their therapeutic potential .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is C18H19F3N4SC_{18}H_{19}F_{3}N_{4}S with a molecular weight of approximately 396.43 g/mol. The structure features an indole moiety, a triazole ring, and a trifluoromethylphenyl group, which are known to enhance biological activity.

Anticonvulsant Activity

Research indicates that triazole derivatives exhibit significant anticonvulsant properties. A systematic review highlighted that compounds containing the triazole nucleus have been developed and tested for their efficacy against seizures. The specific compound has shown promise in preliminary studies for its potential to mitigate seizure activity, making it a candidate for further investigation in anticonvulsant drug development .

Antimicrobial Properties

The 1,2,4-triazole scaffold is recognized for its antimicrobial activity. Studies have demonstrated that derivatives of this scaffold can effectively target various bacterial strains. For instance, compounds similar to the one discussed have been synthesized and tested against Staphylococcus aureus and Escherichia coli, showing minimal inhibitory concentrations (MICs) comparable to established antibiotics. This suggests that our compound may possess similar properties and could be explored as a potential antimicrobial agent .

Anticancer Potential

Triazole derivatives have also been investigated for their anticancer properties. The incorporation of indole and trifluoromethyl groups has been linked to enhanced cytotoxicity against cancer cell lines. Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Recent research has indicated that certain triazole-containing compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases, where modulation of the immune response is crucial .

Synthetic Routes

The synthesis of 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
  • Introduction of Indole Moiety : The indole can be synthesized via Fischer indole synthesis or other methods.
  • Thioether Formation : The thioether linkage is formed through nucleophilic substitution reactions.
  • Final Acetamide Formation : The acetamide group is introduced via acylation reactions.

Case Studies

Several studies have documented the biological evaluation of similar triazole derivatives:

  • Anticonvulsant Screening : A study evaluated various triazole derivatives in animal models for their anticonvulsant effects using maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, establishing a structure-activity relationship (SAR) that supports further development of our compound .
  • Antimicrobial Testing : Compounds with structural similarities were tested against a range of bacterial pathogens, showing promising results with MIC values indicating effective antibacterial activity .
  • Cancer Cell Line Studies : Investigations into the cytotoxic effects on different cancer cell lines revealed that certain modifications to the triazole structure significantly increased potency against specific types of cancer cells .

Comparison with Similar Compounds

Triazole Core Modifications

  • 4-Chlorophenyl and p-Tolylaminomethyl Substituents The compound 2-[4-(4-chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide () replaces the ethyl and indole groups with a 4-chlorophenyl ring and a p-tolylaminomethyl side chain. The acetamide group lacks the trifluoromethyl substituent, which may diminish metabolic resistance compared to the target compound .
  • Ethyl and Furan-2-yl Substituents In 2-((4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide (), the indole is replaced with a furan ring. The acetamide’s 3-methylphenyl group lacks the electron-withdrawing trifluoromethyl group, possibly lowering membrane permeability .

Acetamide Tail Variations

  • Trifluoromethylphenyl vs. Fluoro-Methylphenyl
    The analog 2-{[4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide () substitutes the trifluoromethyl group with a 3-fluoro-4-methylphenyl moiety. While fluorine enhances electronegativity, the trifluoromethyl group’s stronger electron-withdrawing effect likely improves stability and binding affinity in the target compound .

  • Pyridinyl and Isopropylphenyl Derivatives
    Orco agonists like VUAA-1 and OLC-12 () feature pyridinyl or isopropylphenyl acetamide tails. These substituents prioritize interactions with olfactory receptors, contrasting with the target compound’s trifluoromethylphenyl group, which may favor anti-inflammatory or kinase inhibitory roles .

Q & A

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to predict binding affinity to targets like 14-α-demethylase (antifungal target) .
  • QSAR Models : Correlate logP values with cytotoxicity (e.g., CC50 in cancer cell lines) .
  • ADMET Prediction : SwissADME to optimize bioavailability (e.g., Rule of Five compliance) .

What methods improve solubility for in vivo studies?

Q. Advanced Research Focus

  • Salt Formation : React with HCl or sodium acetate to enhance aqueous solubility .
  • Nanoparticle Formulation : Use PLGA polymers for controlled release .
  • Co-solvent Systems : Ethanol/Cremophor EL (1:1) for parenteral administration .

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